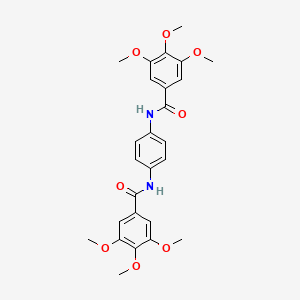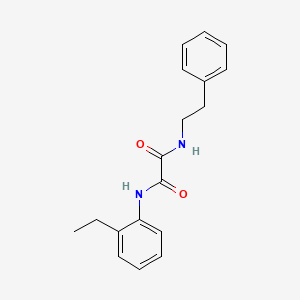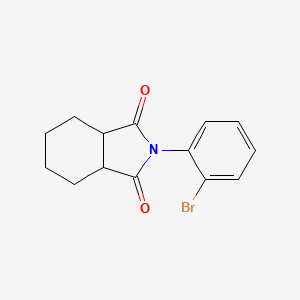
N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide) is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been investigated in detail. In
作用機序
The mechanism of action of N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide) is not fully understood. However, studies have shown that this compound induces apoptosis (cell death) in cancer cells by activating caspase enzymes. Additionally, N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide) has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C, which are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide) has been shown to have various biochemical and physiological effects. Studies have shown that this compound can modulate the expression of various genes involved in cancer cell growth and proliferation. Additionally, N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide) has been shown to inhibit the migration and invasion of cancer cells, which are essential steps in cancer metastasis.
実験室実験の利点と制限
One of the significant advantages of using N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide) in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against various cancer cell lines, making it a valuable tool for cancer research. Additionally, N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide) is relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide) can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research on N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide). One direction is to investigate the potential use of this compound as a therapeutic agent for other diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. Another direction is to investigate the mechanism of action of N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide) in more detail, which may lead to the development of more potent and selective anti-cancer agents. Additionally, future research could focus on developing new methods for synthesizing and purifying N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide) that are more efficient and cost-effective.
合成法
N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide) can be synthesized using various methods. One of the most commonly used methods involves the reaction of 1,4-phenylenediamine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography or recrystallization.
科学的研究の応用
N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide) has been used in various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide) has been investigated for its potential use as a therapeutic agent for other diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
特性
IUPAC Name |
3,4,5-trimethoxy-N-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O8/c1-31-19-11-15(12-20(32-2)23(19)35-5)25(29)27-17-7-9-18(10-8-17)28-26(30)16-13-21(33-3)24(36-6)22(14-16)34-4/h7-14H,1-6H3,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEXWWQJJZDAEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (2S*,4S*,5R*)-5-(2-fluorophenyl)-1-methyl-4-({[2-(3-methyl-1H-pyrazol-1-yl)ethyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B5117421.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5117425.png)
![8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5117429.png)
![2-[5-(3-bromo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5117436.png)

![5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid](/img/structure/B5117453.png)
![4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5117458.png)
![5-[(diphenylacetyl)amino]isophthalamide](/img/structure/B5117461.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide](/img/structure/B5117467.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-ethoxy-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B5117473.png)
![3-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5117480.png)

![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5117527.png)
![5-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide](/img/structure/B5117539.png)